molecular formula C10H13F3N4O4 B2667927 Methyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate;2,2,2-trifluoroacetic acid CAS No. 2377031-65-5

Methyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate;2,2,2-trifluoroacetic acid

Cat. No.: B2667927
CAS No.: 2377031-65-5
M. Wt: 310.233
InChI Key: MMDUYTLADKOKPG-UHFFFAOYSA-N
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Description

Methyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate;2,2,2-trifluoroacetic acid is a compound with significant potential in various scientific fields. It is known for its unique structure, which combines an azetidine ring with a triazole moiety, making it a valuable candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate typically involves the reaction of azetidine with triazole derivatives under specific conditions. One common method includes the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to maintain consistency and efficiency. The use of trifluoroacetic acid as a reagent helps in stabilizing the compound and enhancing its reactivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole derivatives with additional functional groups, while reduction can lead to the formation of simpler triazole compounds.

Scientific Research Applications

Methyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring is known to bind with high affinity to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate stands out due to its unique combination of an azetidine ring and a triazole moiety. This structure imparts distinct chemical properties, making it more versatile and reactive compared to its analogues.

Properties

IUPAC Name

methyl 1-(azetidin-3-ylmethyl)triazole-4-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2.C2HF3O2/c1-14-8(13)7-5-12(11-10-7)4-6-2-9-3-6;3-2(4,5)1(6)7/h5-6,9H,2-4H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDUYTLADKOKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)CC2CNC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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